An In-Depth Technical Guide to 3-Chloro-5-fluorobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-Chloro-5-fluorobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
CAS Number: 90390-49-1
Authored by a Senior Application Scientist
Introduction: 3-Chloro-5-fluorobenzaldehyde is a highly versatile and valuable aromatic building block in modern organic synthesis. Its unique substitution pattern, featuring both a chloro and a fluoro group meta to a reactive aldehyde, imparts a distinct electronic and steric profile that is leveraged by medicinal chemists and process development scientists. The presence of these halogens provides multiple handles for further functionalization and can significantly enhance the pharmacokinetic properties of target molecules, such as metabolic stability and binding affinity.[1][2] This guide provides an in-depth exploration of the synthesis, key chemical properties, reactivity, and critical applications of 3-Chloro-5-fluorobenzaldehyde, with a particular focus on its role as a pivotal intermediate in the development of kinase inhibitors and other advanced therapeutics.[1][3]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its effective application in a laboratory setting. The data for 3-Chloro-5-fluorobenzaldehyde is summarized below.
| Property | Value | Reference |
| CAS Number | 90390-49-1 | [4] |
| Molecular Formula | C₇H₄ClFO | [1][4] |
| Molecular Weight | 158.56 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 40 - 44 °C | [1] |
| Boiling Point | 202.9 ± 20.0 °C (Predicted) | |
| Purity | ≥ 98% (GC) | [1] |
| Storage | Store at 2 - 8 °C under an inert atmosphere | [1] |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (singlet, ~9.9-10.0 ppm) and three aromatic protons, each exhibiting splitting patterns influenced by both the chlorine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will display a distinctive signal for the carbonyl carbon (~190 ppm) and six aromatic carbon signals. The carbon atoms directly bonded to fluorine will show characteristic coupling (C-F coupling).
-
IR Spectroscopy: The infrared spectrum is characterized by a strong carbonyl (C=O) stretching vibration typically found in the region of 1700-1720 cm⁻¹. Additional peaks corresponding to C-H, C-Cl, C-F, and aromatic C=C bonds will also be present.
Synthesis of 3-Chloro-5-fluorobenzaldehyde
The preparation of 3-Chloro-5-fluorobenzaldehyde is not trivial and often involves multi-step synthetic sequences. A common and industrially relevant approach is through a halogen-exchange (Halex) reaction on a more readily available dichlorinated precursor.
Conceptual Synthetic Pathway:
A plausible synthetic route begins with a dichlorinated benzaldehyde, where one of the chlorine atoms is selectively replaced by fluorine using a fluoride salt.
Caption: General Halogen Exchange (Halex) Reaction.
Detailed Experimental Protocol: Halogen Exchange Reaction
This protocol is based on established methodologies for the synthesis of fluorobenzaldehydes from their chlorinated analogues.[5]
Materials:
-
3,5-Dichlorobenzaldehyde
-
Spray-dried Potassium Fluoride (KF)
-
Tetraphenylphosphonium bromide (or other suitable phase-transfer catalyst)
-
High-temperature, inert atmosphere reactor
Procedure:
-
Reactor Setup: In a high-temperature reactor equipped with a mechanical stirrer and an inert atmosphere inlet (Nitrogen or Argon), charge 3,5-dichlorobenzaldehyde, a molar excess of spray-dried potassium fluoride, and a catalytic amount of tetraphenylphosphonium bromide.
-
Reaction Conditions: Heat the reaction mixture to approximately 230 °C with vigorous stirring for one to three hours. The progress of the reaction should be monitored by Gas Chromatography (GC) to determine the consumption of the starting material.[5]
-
Work-up and Purification: After the reaction has reached completion, cool the mixture to room temperature. The product, 3-Chloro-5-fluorobenzaldehyde, is then isolated by distillation under reduced pressure.
Trustworthiness: The use of spray-dried potassium fluoride is crucial as the reaction is sensitive to moisture. The phase-transfer catalyst is essential to facilitate the transfer of the fluoride ion into the organic phase where the reaction occurs. Monitoring by GC is a self-validating step to ensure the reaction has gone to completion before proceeding with the energy-intensive distillation.
Chemical Reactivity and Key Transformations
The aldehyde functional group in 3-Chloro-5-fluorobenzaldehyde is a versatile handle for a wide array of chemical transformations. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Caption: Reactivity of 3-Chloro-5-fluorobenzaldehyde.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[6]
Reaction Principle: The aldehyde reacts with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond.
Experimental Protocol: Synthesis of Ethyl 2-(3-chloro-5-fluorophenyl)acrylate
This protocol is adapted from general procedures for Wittig reactions with substituted benzaldehydes.[7][8]
Materials:
-
3-Chloro-5-fluorobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ether/Hexanes mixture)
Procedure:
-
Reaction Setup: Dissolve 3-Chloro-5-fluorobenzaldehyde (1.0 eq) in dry dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Ylide Addition: To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for approximately two hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.
-
Purification: Redissolve the crude residue in a minimal amount of a non-polar solvent mixture (e.g., 25% diethyl ether in hexanes). The byproduct, triphenylphosphine oxide, will precipitate as a white solid and can be removed by filtration. The filtrate, containing the desired alkene product, is then concentrated.[7]
-
Final Purification: Purify the crude product further using microscale wet column chromatography on silica gel to yield the pure ethyl 2-(3-chloro-5-fluorophenyl)acrylate.
Suzuki-Miyaura Cross-Coupling
While the aldehyde itself does not directly participate, the chloro-substituent on the aromatic ring can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, though this is challenging due to the lower reactivity of aryl chlorides compared to bromides or iodides.[9][10] This transformation is typically performed on a derivative of the starting material where the aldehyde has been protected or transformed. However, for the purpose of illustrating the utility of the chloro-substituent, a general protocol for a similar substrate is presented.
Reaction Principle: The C-Cl bond is coupled with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond.
Experimental Protocol: General Procedure for Coupling of an Aryl Chloride
This protocol is based on established methods for the Suzuki-Miyaura coupling of challenging aryl chlorides.[11][12]
Materials:
-
3-Chloro-5-fluorobenzaldehyde derivative (e.g., acetal protected) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (buchwald ligand, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 mixture)
Procedure:
-
Reactor Setup: To an oven-dried reaction vial, add the 3-Chloro-5-fluorobenzaldehyde derivative, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.[11]
-
Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.[11]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate and water, and perform a standard aqueous workup.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Application in Drug Discovery: A Kinase Inhibitor Intermediate
Substituted benzaldehydes are crucial starting materials for the synthesis of various pharmaceutical compounds, particularly in oncology.[3] They form the backbone of many kinase inhibitors which are designed to target signaling pathways that are dysregulated in cancer cells.[3][13] While a direct synthesis of a marketed drug from 3-Chloro-5-fluorobenzaldehyde is not readily found in public literature, its structural motifs are present in numerous patented kinase inhibitors. For example, compounds with a 3-chloro-5-fluorophenyl moiety are investigated as Bcr-Abl kinase inhibitors for chronic myeloid leukemia.[14]
Caption: Role in Kinase Inhibitor Synthesis.
Safety and Handling
3-Chloro-5-fluorobenzaldehyde is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.
-
Precautions: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert gas like nitrogen or argon.
Conclusion
3-Chloro-5-fluorobenzaldehyde is a strategic and versatile building block for the synthesis of complex organic molecules. Its value is particularly evident in the field of medicinal chemistry, where its unique electronic properties and multiple points for diversification make it an attractive starting material for the development of novel therapeutics, especially kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent intermediate in their synthetic endeavors.
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